1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine featuring a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also features a sulfonyl functional group attached to a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethyl group attached to one of the nitrogen atoms of the piperazine, and a (5-Bromo-2-methylphenyl)sulfonyl group attached to the other nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The piperazine ring might participate in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom might increase its polarity and potentially its boiling point .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Antibacterial Activity : Derivatives incorporating diphenyl sulfone moieties, resembling the core structure of interest, have been synthesized and tested for antibacterial effects. These compounds demonstrated potential antibacterial activities, emphasizing the importance of the sulfone and piperazine moieties in developing new antibacterial agents (Bărbuceanu et al., 2009).
- Synthesis and Evaluation of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide-derived compounds and their transition metal complexes, which were characterized and evaluated for in vitro antibacterial, antifungal, and cytotoxic activities. These studies indicate that sulfonamide derivatives, similar in functional group arrangement to the compound of interest, show moderate to significant antibacterial and antifungal activities, with the potential for further development as antimicrobial agents (Chohan & Shad, 2011).
Synthesis of Novel Compounds
- Development of Novel Heterocycles : Efforts to synthesize new heterocyclic compounds based on structures related to "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" have led to potential inhibitors of enzymatic activity and compounds with promising pharmacological profiles. These studies involve complex synthetic routes to introduce diverse functional groups, aiming at enhancing the biological activity of the resulting compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Potential Inhibitors of Biological Pathways
- Inhibition of Enzymatic Activities : Research into compounds with similar structural features has shown potential in inhibiting specific biological pathways, such as the lipoxygenase pathway, which is significant in inflammatory processes. This suggests that derivatives of "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" could be explored for their efficacy in modulating biological pathways related to inflammation and other diseases (Asghari et al., 2016).
Future Directions
properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSHWOTHWHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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